Bifonazole

Description

Bifonazole is an azole antifungal drug.

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

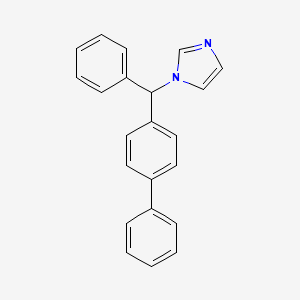

Structure

3D Structure

Properties

IUPAC Name |

1-[phenyl-(4-phenylphenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045631 | |

| Record name | Bifonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |

| Record name | SID56422098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60628-96-8 | |

| Record name | Bifonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifonazole [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bifonazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bifonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bifonazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bifonazole's Mechanism of Action in Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent with potent activity against dermatophytes, the causative fungi of common skin, hair, and nail infections. Unlike other azole antifungals which primarily act on a single enzyme, this compound possesses a distinctive dual mechanism of action in dermatophytes. It concurrently inhibits two critical enzymes in the ergosterol (B1671047) biosynthesis pathway: Lanosterol (B1674476) 14α-demethylase (CYP51) and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2][3] This dual inhibition leads to a fungicidal, rather than merely fungistatic, effect against these pathogens.[4] This document provides an in-depth technical overview of this mechanism, supported by quantitative data and detailed experimental protocols for its investigation.

Core Mechanism of Action: A Dual-Inhibition Pathway

The antifungal efficacy of this compound in dermatophytes stems from its ability to disrupt the synthesis of ergosterol, an essential sterol that governs the fluidity, integrity, and function of the fungal cell membrane.[5] this compound achieves this through a sequential blockade at two distinct points in the sterol biosynthesis pathway.

-

Inhibition of Lanosterol 14α-demethylase (CYP51): Consistent with other imidazole antifungals, this compound inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[3][5] This enzyme is crucial for the C14-demethylation of lanosterol, a late-stage step in ergosterol production.[3] Inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors, which disrupt cell membrane structure and function, ultimately arresting fungal growth.[5]

-

Direct Inhibition of HMG-CoA Reductase: Uniquely among azoles, this compound also directly inhibits HMG-CoA reductase, the rate-limiting enzyme in the initial stages of the terpenoid synthesis pathway which produces precursors for sterols.[1][2][3] This action is particularly noted in dermatophytes and is not observed with agents like clotrimazole (B1669251), where HMG-CoA reductase activity is only downregulated via feedback control.[1][3] This upstream blockade further depletes the pool of precursors available for ergosterol synthesis, contributing significantly to the compound's fungicidal activity.[4] This inhibition is specific to the fungal enzyme, with the mammalian equivalent remaining unaffected.[1][2][3]

Quantitative Data

In Vitro Susceptibility of Dermatophytes

This compound demonstrates potent activity against a wide range of dermatophytes. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that prevents visible growth, are summarized below.

| Dermatophyte Species | No. of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 7 | <0.0005 | <0.0005 | [6] |

| Trichophyton mentagrophytes | - | - | - | [7][8] |

| Microsporum canis | 45 (group) | ≤0.50 | - | [9] |

| Epidermophyton floccosum | 45 (group) | ≤0.50 | - | [9] |

| General Dermatophytes | - | - | - | [4][10] |

| Note: Data for some species are presented as part of a larger group of tested dermatophytes. |

Enzyme Inhibition

| Enzyme Target | Organism | Inhibition Metric | Value | Reference |

| Lanosterol 14α-demethylase (CYP51) | Dermatophytes | - | Data Not Available | - |

| HMG-CoA Reductase | Dermatophytes | - | Data Not Available | - |

| Cytochrome P450 Aromatase | Human | Ki | 68 nM | |

| Cytochrome P450 Aromatase | Human | IC50 | 270 nM | |

| *Note: Cytochrome P450 Aromatase is a human enzyme and not the fungal therapeutic target. This data is provided for illustrative purposes of this compound's P450 inhibitory potential. |

Experimental Protocols

The following protocols outline key experiments for characterizing the mechanism of action of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[11]

Methodology:

-

Inoculum Preparation:

-

Culture the dermatophyte strain on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident (typically 7-14 days).

-

Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension concentration to 1-5 x 106 CFU/mL using a hemocytometer.

-

Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final working concentration of 1-3 x 104 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted drug.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Seal the plates and incubate at 28-30°C for 4-7 days, depending on the growth rate of the species.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes approximately 80% inhibition of growth compared to the drug-free control well.

-

Protocol 2: Ergosterol Content Quantification

This protocol quantifies changes in total ergosterol content in dermatophytes following exposure to this compound.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the dermatophyte in a liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

-

Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 24-48 hours). Include an untreated control.

-

Harvest the mycelia by filtration, wash with sterile distilled water, and determine the wet weight.

-

-

Saponification:

-

To the mycelial pellet, add 3 mL of 25% alcoholic potassium hydroxide (B78521) (25g KOH, 35mL water, topped to 100mL with ethanol).

-

Vortex vigorously for 1 minute.

-

Incubate in an 85°C water bath for 1 hour to hydrolyze lipids.

-

-

Sterol Extraction:

-

Allow the tubes to cool to room temperature.

-

Add 1 mL of sterile water and 3 mL of n-heptane.

-

Vortex for 3-5 minutes to extract the non-saponifiable fraction (containing sterols) into the upper heptane (B126788) layer.

-

Centrifuge briefly to separate the phases.

-

-

Quantification:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance from 230 to 300 nm using a spectrophotometer.

-

Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (A281.5) and 24(28) dehydroergosterol (B162513) (A230), and normalize to the initial wet weight of the mycelia.

-

Protocol 3: Fungal Microsomal Cytochrome P450 Reductase Activity Assay

This assay measures the activity of NADPH-cytochrome P450 reductase, a key component of the CYP51 enzyme system.

Methodology:

-

Microsome Preparation: [12]

-

Grow dermatophyte culture to the desired phase and harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold lysis buffer (containing protease inhibitors like PMSF and a reducing agent like DTT).

-

Lyse the cells by mechanical disruption (e.g., bead beating or French press) at 4°C.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., potassium phosphate (B84403) buffer with glycerol) and determine the total protein concentration.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a cuvette containing 0.3 M potassium phosphate buffer (pH 7.7) and 0.5 mM horse heart cytochrome c.

-

Add an aliquot of the prepared microsomal fraction.

-

To measure inhibited activity, pre-incubate the microsomal fraction with this compound for 5-10 minutes before adding it to the reaction mixture.

-

Place the cuvette in a spectrophotometer set to 550 nm and record a baseline rate.

-

Initiate the reaction by adding NADPH to a final concentration of 0.1 mM.

-

Record the increase in absorbance at 550 nm over time (kinetic mode). The rate of cytochrome c reduction is directly proportional to the enzyme activity.

-

-

Calculation:

-

Calculate the activity using the extinction coefficient for the reduction of cytochrome c (21.1 mM-1cm-1) and express as nmol of cytochrome c reduced per minute per mg of microsomal protein.

-

Protocol 4: HMG-CoA Reductase (HMGR) Activity Assay

This protocol is based on the principle of commercial assay kits and measures HMGR activity by monitoring NADPH consumption.[13][14][15]

Methodology:

-

Lysate Preparation:

-

Prepare a crude cell lysate from treated and untreated dermatophyte cultures as described in Protocol 4.3, Step 1 (up to the cell lysis and low-speed centrifugation step). The resulting supernatant can be used directly or after dialysis to remove small molecule interference.[16]

-

Determine the total protein concentration of the lysate.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing HMGR assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Add the substrate, HMG-CoA, to the wells.

-

Add the cell lysate containing the HMGR enzyme.

-

For inhibitor screening, add this compound to the desired final concentration and pre-incubate for 5-10 minutes.

-

Set up control wells: a no-enzyme control and a no-HMG-CoA substrate control to measure background NADPH oxidation.

-

-

Measurement and Calculation:

-

Warm the plate/cuvette to 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of ~0.2-0.4 mM.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.

-

Use the extinction coefficient of NADPH (6.22 mM-1cm-1) to calculate the specific activity, expressed as nmol of NADPH consumed per minute per mg of lysate protein.

-

Conclusion

This compound's mechanism of action against dermatophytes is distinguished by its dual inhibition of both an early, rate-limiting step (HMG-CoA reductase) and a late, critical step (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway. This two-pronged attack results in a potent fungicidal effect and provides a clear biochemical basis for its clinical efficacy. The experimental protocols detailed herein offer robust methodologies for further investigation into its unique mode of action and for the screening of novel antifungal compounds targeting this essential fungal pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. In vitro susceptibility of dermatophytes to antifungal drugs: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The effect of this compound on the structure of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microsome preparation [protocols.io]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

Bifonazole's Dual Assault on Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bifonazole, a broad-spectrum imidazole (B134444) antifungal agent, distinguishes itself from other azole antifungals through a unique dual mechanism of action that targets two critical enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: lanosterol (B1674476) 14α-demethylase and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This technical guide provides an in-depth exploration of this dual inhibitory action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved. Understanding this dual mechanism is paramount for the development of novel antifungal strategies and for optimizing the clinical application of this compound.

Introduction: The Ergosterol Pathway as an Antifungal Target

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that represents a primary target for a majority of clinically used antifungal drugs. By disrupting this pathway, antifungal agents can induce the accumulation of toxic sterol intermediates and deplete ergosterol, leading to fungal cell growth inhibition (fungistatic) or cell death (fungicidal).

This compound's distinction lies in its ability to inhibit this vital pathway at two separate junctures, a characteristic that contributes to its potent fungicidal activity, particularly against dermatophytes.[1][2]

The Dual Inhibition Mechanism of this compound

This compound exerts its antifungal effect by concurrently inhibiting two key enzymes in the ergosterol biosynthesis pathway.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

In common with other azole antifungals, this compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. This compound binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterol precursors, such as lanosterol and 24-methylenedihydrolanosterol.[2] The accumulation of these abnormal sterols disrupts the normal structure and function of the fungal cell membrane.

Direct Inhibition of HMG-CoA Reductase

What sets this compound apart is its additional, direct inhibitory effect on HMG-CoA reductase.[2][5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the entire terpenoid biosynthesis pathway, from which ergosterol is derived. Unlike the feedback inhibition of HMG-CoA reductase observed with other azoles like clotrimazole (B1669251) (which is a result of the accumulation of sterol intermediates), this compound directly inhibits the enzyme's activity.[5][6] This direct inhibition leads to a more profound and rapid reduction in the overall rate of sterol biosynthesis compared to agents that only target lanosterol 14α-demethylase.[2] This secondary action is considered a key contributor to this compound's fungicidal properties.[2] Furthermore, the inhibition of HMG-CoA reductase by this compound is reported to be pathogen-specific, with no significant effect on the mammalian equivalent of the enzyme.[5][6]

Quantitative Analysis of this compound's Inhibitory Activity

While the dual mechanism of this compound is well-established qualitatively, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for its action on the individual enzymes are not extensively reported in publicly available literature. The following table summarizes the available data on the minimum inhibitory concentrations (MICs) of this compound against various fungal species, which reflects the overall antifungal efficacy resulting from its dual-inhibition mechanism.

| Fungal Species | Geometric Mean MIC (µg/mL) | Medium Used |

| Candida albicans | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Candida parapsilosis | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Torulopsis glabrata | 5 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Dermatophytes (various) | ≤ 0.50 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Aspergillus species | 3.18 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Fusarium species | 1.59 - 12.70 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Scopulariopsis species | 1.78 | Kimmig's agar, Sabouraud's agar, Casein-yeast extract-glucose agar |

| Data compiled from a comparative in vitro study of this compound and clotrimazole.[7] |

Experimental Protocols for Assessing Enzyme Inhibition

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[8][9][10][11]

Materials:

-

Enzyme Source: Microsomal fraction from a relevant fungal species (e.g., Trichophyton mentagrophytes) or a commercially available recombinant fungal HMG-CoA reductase.

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

-

Substrate: HMG-CoA solution.

-

Cofactor: NADPH solution.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known HMG-CoA reductase inhibitor (e.g., pravastatin).

-

Instrumentation: UV-visible spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

Procedure:

-

Enzyme Preparation: Prepare the fungal microsomal fraction or reconstitute the recombinant enzyme in cold assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a cuvette or microplate well, combine the assay buffer, NADPH solution, and varying concentrations of this compound (or solvent for the control).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot. The percentage of inhibition for each this compound concentration is calculated relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Lanosterol 14α-Demethylase Inhibition Assay (Radiolabeled Precursor Incorporation)

This method involves tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into ergosterol and its precursors. Inhibition of lanosterol 14α-demethylase will lead to a decrease in the radioactivity of the ergosterol fraction and an increase in the radioactivity of the lanosterol fraction.[12][13]

Materials:

-

Fungal Culture: A susceptible fungal strain (e.g., Candida albicans or Trichophyton mentagrophytes).

-

Growth Medium: Appropriate liquid culture medium for the chosen fungal species.

-

Radiolabeled Precursor: [¹⁴C]acetate.

-

Inhibitor: this compound dissolved in a suitable solvent.

-

Saponification Reagent: Alcoholic potassium hydroxide (B78521) solution.

-

Extraction Solvent: n-heptane or a similar non-polar solvent.

-

Chromatography System: Thin-layer chromatography (TLC) plates and a suitable solvent system, or a High-Performance Liquid Chromatography (HPLC) system equipped with a radiodetector.

-

Scintillation Counter.

Procedure:

-

Fungal Culture Preparation: Grow the fungal culture to the mid-logarithmic phase.

-

Incubation with Inhibitor: Add varying concentrations of this compound to the fungal cultures and incubate for a defined period.

-

Radiolabeling: Add [¹⁴C]acetate to the cultures and continue the incubation to allow for its incorporation into the sterol biosynthesis pathway.

-

Cell Harvesting and Lipid Extraction: Harvest the fungal cells, wash them, and then perform saponification to hydrolyze lipids. Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent.

-

Sterol Separation: Separate the different sterol fractions (ergosterol, lanosterol, etc.) using TLC or HPLC.

-

Quantification: Quantify the radioactivity in each separated sterol fraction using a scintillation counter or the HPLC radiodetector.

-

Data Analysis: Calculate the percentage of [¹⁴C]acetate incorporated into each sterol fraction. The IC50 value for the inhibition of lanosterol 14α-demethylase can be estimated by determining the this compound concentration that causes a 50% reduction in the incorporation of the radiolabel into ergosterol, with a corresponding increase in the lanosterol fraction.

Visualizing the Dual Inhibition and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Figure 1: Dual inhibition of the ergosterol biosynthesis pathway by this compound.

Figure 2: Experimental workflow for HMG-CoA reductase inhibition assay.

Figure 3: Experimental workflow for lanosterol 14α-demethylase inhibition assay.

Conclusion and Future Directions

This compound's dual inhibition of both lanosterol 14α-demethylase and HMG-CoA reductase provides a compelling explanation for its potent and often fungicidal activity. This unique mechanism underscores its importance in the landscape of antifungal therapies. For researchers and drug development professionals, a deeper, quantitative understanding of this dual action is crucial. Future research should focus on determining the precise IC50 and Ki values of this compound for both fungal enzymes from various pathogenic species. Furthermore, the development and standardization of robust, non-radioactive assays for these enzymes would greatly facilitate the screening of new antifungal candidates inspired by this compound's dual-action principle. Elucidating the structural basis for this compound's interaction with both enzymes could pave the way for the rational design of next-generation antifungals with improved efficacy and a broader spectrum of activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 5. Understanding this compound: The Active ingredient in Canespro® Once [canesten.com.sg]

- 6. This compound, a biochemist's view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of this compound (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bifonazole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacophore and Strategies for Potency Enhancement

Bifonazole, a topical imidazole (B134444) antifungal agent, has long been a cornerstone in the treatment of superficial mycoses. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel, more potent antifungal agents. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to facilitate a deeper understanding of the molecular interactions governing this compound's antifungal activity.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by inhibiting lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This dual assault on the fungal cell membrane results in increased permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Quantitative Structure-Activity Relationship (SAR) Studies

A seminal 2D-QSAR study by Mota et al. (2009) on a series of 52 this compound derivatives provided significant insights into the structural requirements for antifungal activity against Candida albicans.[3][4][5] The activity of the compounds was expressed as the ratio of the minimum inhibitory concentration (MIC) of the derivative to the MIC of this compound. The key findings from this and other SAR studies are summarized below.

The Importance of the Imidazole and Trityl Moieties

The core structure of this compound consists of an imidazole ring linked to a trityl group, which is composed of a phenyl ring and a biphenyl (B1667301) system. The imidazole nitrogen atom (N-1) is crucial for coordinating with the heme iron atom in the active site of lanosterol 14α-demethylase, a characteristic interaction for azole antifungals.

Influence of Substituents on the Phenyl Rings

Modifications to the phenyl rings of the trityl group have a significant impact on antifungal potency.

-

Chlorination: The introduction of chlorine atoms on the phenyl rings can modulate activity. Studies on chlorinated benzhydryl imidazole and triazole derivatives have shown that some of these compounds exhibit potent activity against Trichophyton rubrum, with MIC values ranging from 0.125 to 32 µg/mL.[6][7] The position and number of chlorine atoms influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the enzyme.

-

Replacement of the Biphenyl Moiety: Replacing the biphenyl portion of this compound with other cyclic systems has been explored. For instance, the synthesis of isoxazole (B147169) and pyrimidine (B1678525) analogues demonstrated that these modifications were generally not favorable for antifungal activity, with one pyrimidine derivative showing only weak activity (MIC = 66 µM) against C. albicans, Cryptococcus neoformans, and Staphylococcus aureus.[8] This suggests a specific requirement for the size and conformation of the biphenyl system for optimal interaction with the enzyme's active site.

Quantitative Data from SAR Studies

The following table summarizes the antifungal activity of a selection of this compound derivatives from the 2D-QSAR study by Mota et al. (2009) against Candida albicans.

| Compound ID | R1 | R2 | R3 | R4 | Antifungal Activity (MIC/MICthis compound) |

| This compound | H | H | H | H | 1.00 |

| 1 | 4-Cl | H | H | H | 0.50 |

| 2 | 2-Cl | H | H | H | 1.00 |

| 3 | 4-F | H | H | H | 0.50 |

| 4 | 4-CH3 | H | H | H | 2.00 |

| 5 | 4-OCH3 | H | H | H | 4.00 |

| 6 | H | 4'-Cl | H | H | 0.25 |

| 7 | H | 4'-F | H | H | 0.50 |

| 8 | H | H | 2''-Cl | H | 1.00 |

| 9 | H | H | 4''-Cl | H | 0.50 |

| 10 | 4-Cl | 4'-Cl | H | H | 0.125 |

Note: This is a representative subset of the data. The full dataset from the original publication should be consulted for a complete analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of this compound and its analogs.

General Synthesis of this compound Analogs

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

A detailed protocol for the synthesis of chlorinated this compound analogs is as follows:

-

Synthesis of Substituted Benzhydrols: The appropriately substituted benzophenone (B1666685) is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and reduced using a reducing agent such as sodium borohydride (B1222165) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the benzhydrol.

-

Synthesis of Substituted Benzhydryl Chlorides: The synthesized benzhydrol is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) and treated with a chlorinating agent like thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), at 0°C to room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent and excess reagent are removed under vacuum to afford the crude benzhydryl chloride, which is often used in the next step without further purification.

-

Synthesis of this compound Analogs: The crude benzhydryl chloride is dissolved in a polar aprotic solvent such as DMF or acetonitrile. Imidazole is added to the solution, and the mixture is stirred at room temperature or heated to facilitate the nucleophilic substitution reaction. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final this compound analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of this compound and its derivatives is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Protocol Overview:

-

Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS buffer.

-

Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida species). A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted compounds are inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well. For azoles, this is often recorded as the concentration that produces at least a 50% reduction in turbidity as determined visually or spectrophotometrically.

Lanosterol 14α-Demethylase Inhibition Assay

A cell-free enzymatic assay can be used to directly measure the inhibitory activity of this compound analogs against the target enzyme, lanosterol 14α-demethylase. This provides a more direct measure of target engagement than whole-cell antifungal activity assays.

Protocol Overview:

-

Enzyme and Substrate Preparation: Recombinant human or fungal lanosterol 14α-demethylase is used as the enzyme source.[11][12] A labeled substrate, such as [3H]-lanosterol, is prepared.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, a NADPH-cytochrome P450 reductase (to provide electrons for the reaction), and a NADPH generating system.

-

Inhibition Assay: The test compounds (this compound analogs) at various concentrations are pre-incubated with the enzyme mixture. The reaction is initiated by the addition of the labeled lanosterol substrate.

-

Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped, and the lipids are extracted. The substrate and the demethylated product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification and IC50 Determination: The amount of product formed is quantified by measuring the radioactivity. The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided a solid foundation for the rational design of new antifungal agents. The key takeaways for drug development professionals are the critical role of the imidazole moiety for target engagement and the significant influence of substitutions on the trityl group on antifungal potency. The quantitative data from QSAR studies offer a valuable resource for computational modeling and the prediction of activity for novel analogs.

Future research in this area should focus on:

-

Exploring a wider range of substitutions on the phenyl rings to optimize hydrophobic and electronic interactions within the enzyme's active site.

-

Investigating bioisosteric replacements for the imidazole ring to potentially improve the pharmacokinetic properties or overcome resistance mechanisms.

-

Utilizing structure-based drug design based on the crystal structure of lanosterol 14α-demethylase to design inhibitors with enhanced affinity and selectivity.

-

Synthesizing and evaluating analogs against a broader panel of clinically relevant fungal pathogens, including resistant strains.

By leveraging the knowledge summarized in this guide, researchers can accelerate the discovery and development of the next generation of azole antifungals with improved efficacy and a broader spectrum of activity.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Antifungal - Wikipedia [en.wikipedia.org]

- 3. 2D QSAR studies on a series of this compound derivatives with antifungal activity – ScienceOpen [scienceopen.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antibacterial and antifungal activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] 2D QSAR studies on a series of this compound derivatives with antifungal activity. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological evaluation of azole derivatives, analogues of this compound, with a phenylisoxazolyl or phenylpyrimidinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]

- 10. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Bifonazole and Melanoma: A Technical Guide to Putative Anticancer Properties

A comprehensive exploration of the potential anti-melanoma activity of Bifonazole, drawing from evidence on related imidazole (B134444) antifungals and outlining future research directions.

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a significant gap in the scientific literature regarding the direct anticancer effects of this compound on melanoma cells. This technical guide synthesizes findings from studies on structurally related imidazole antifungal agents, such as clotrimazole (B1669251) and miconazole (B906), to extrapolate potential mechanisms and guide future research into this compound as a repurposed therapeutic for melanoma. All data and proposed pathways for this compound are hypothetical and based on the activities of these related compounds.

Introduction: The Rationale for Repurposing this compound

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. The repurposing of existing drugs with established safety profiles offers an accelerated pathway to novel cancer treatments. This compound, a widely used topical imidazole antifungal agent, belongs to a class of compounds that have demonstrated promising anticancer activities in various cancer types, including melanoma. The primary antifungal mechanism of this compound and other azoles involves the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.[1][2] This interference with sterol synthesis and other off-target effects form the basis for the hypothesis that this compound may exert anticancer properties against melanoma cells.

Putative Anticancer Mechanisms of this compound in Melanoma

Based on the observed effects of other imidazole antifungals, the potential anticancer mechanisms of this compound in melanoma cells are hypothesized to be multifactorial, encompassing the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

Studies on clotrimazole and miconazole have shown their ability to induce apoptosis in melanoma cell lines.[3][4] It is plausible that this compound could trigger programmed cell death through similar mechanisms, which may include:

-

Mitochondrial Pathway Activation: Disruption of mitochondrial function, leading to the release of pro-apoptotic factors.

-

Caspase Activation: Initiation of the caspase cascade, a family of proteases central to the execution of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

Cell Cycle Arrest

Imidazole antifungals have been reported to cause cell cycle arrest, primarily at the G0/G1 phase, in various cancer cells.[4][5] This effect prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation. This compound may exert a similar cytostatic effect on melanoma cells.

Inhibition of Key Signaling Pathways

The anticancer activity of azole antifungals has been linked to the inhibition of several signaling pathways critical for melanoma progression.[1]

-

PI3K/NF-κB Pathway: Itraconazole, a related azole, has been shown to inhibit the PI3K/NF-κB pathway, which is crucial for cell survival, proliferation, and invasion.[1]

-

Hedgehog Signaling Pathway: Itraconazole also suppresses the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor, leading to reduced tumor growth.[1]

-

Cytochrome P450 Inhibition: As a known inhibitor of cytochrome P450 enzymes, this compound could affect the metabolism of various endogenous and exogenous compounds within melanoma cells, potentially altering cellular signaling and viability.[6][7][8]

Quantitative Data from Related Imidazole Antifungals

While no specific quantitative data exists for this compound's effect on melanoma cells, the following table summarizes findings from studies on clotrimazole and miconazole to provide a comparative reference.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Clotrimazole | Human Malignant Melanoma Cell Lines | Growth and Proliferation | IC50 | Significant effects at doses as low as 5 µM | [9] |

| Clotrimazole | U87MG Glioblastoma | Colony Formation | IC50 | 13 µM | [5] |

| Miconazole | A375, SK-MEL-28 | Proliferation, Viability | - | Strong and significant inhibition | [3] |

| Miconazole | A375, SK-MEL-28 | Apoptosis | - | Pro-apoptotic effect observed | [3] |

Experimental Protocols for Investigating this compound's Anticancer Properties

To validate the hypothesized anticancer effects of this compound on melanoma, the following experimental protocols, adapted from studies on related compounds, are recommended.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.

-

Colony Formation Assay: To determine the long-term effect on cell proliferation, a low density of melanoma cells is seeded and treated with this compound. After a suitable incubation period (e.g., 10-14 days), colonies are fixed, stained with crystal violet, and counted.

Apoptosis Assays

-

Annexin V/Propidium (B1200493) Iodide (PI) Staining: To quantify apoptosis, treated melanoma cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3, caspase-7) can be measured using commercially available colorimetric or fluorometric assay kits.

-

Western Blotting for Apoptosis-Related Proteins: Expression levels of Bcl-2 family proteins (Bcl-2, Bax, Mcl-1) and cleaved PARP can be assessed by Western blotting to elucidate the apoptotic pathway involved.

Cell Cycle Analysis

-

Treated melanoma cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway Analysis

-

Western Blotting: To investigate the effect on signaling pathways, the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and Hedgehog pathways (e.g., AKT, mTOR, SMO, GLI1) can be analyzed by Western blotting.

Visualization of Proposed Mechanisms and Workflows

Signaling Pathways

Caption: Proposed signaling pathways affected by this compound in melanoma cells.

Experimental Workflow

Caption: Proposed experimental workflow to investigate this compound's anticancer properties.

Future Directions and Conclusion

The potential of this compound as an anti-melanoma agent is an unexplored but promising area of research. The evidence from related imidazole antifungals strongly suggests that this compound could exert cytotoxic and cytostatic effects on melanoma cells through multiple mechanisms. Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies.

Key future research steps include:

-

In vitro validation: Conducting the experimental protocols outlined above to determine the direct effects of this compound on a panel of melanoma cell lines.

-

In vivo studies: Utilizing xenograft or patient-derived xenograft (PDX) models to assess the anti-tumor efficacy of this compound in a living system.

-

Mechanism of action studies: Employing advanced molecular biology techniques to precisely elucidate the signaling pathways and molecular targets of this compound in melanoma cells.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing melanoma therapies, such as BRAF/MEK inhibitors and immune checkpoint inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effect of cytochrome P-450 inhibitors econazole, this compound and clotrimazole on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cytochrome P-450 inhibitors econazole, this compound and clotrimazole on prostanoid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

In Vitro Antifungal Spectrum of Bifonazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifonazole is a broad-spectrum imidazole (B134444) antifungal agent with a unique dual mode of action, distinguishing it from other azole antifungals. It is effective against a wide range of fungi, including dermatophytes, yeasts, and molds, which are responsible for various superficial and, in some cases, systemic mycoses.[1][2][3] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound's primary antifungal activity stems from the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[4] Unlike other azole antifungals that inhibit lanosterol (B1674476) 14α-demethylase, this compound exhibits a dual mode of action by inhibiting two key enzymes in the ergosterol biosynthesis pathway. This dual inhibition contributes to its potent and broad-spectrum antifungal activity.

The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane. Additionally, this compound has been shown to inhibit HMG-CoA reductase, another important enzyme in the sterol biosynthesis pathway. This secondary inhibition further depletes ergosterol levels and contributes to the accumulation of toxic sterol precursors, leading to fungal cell death.

This compound's dual inhibition of the ergosterol biosynthesis pathway.

In Vitro Antifungal Spectrum

The in vitro activity of this compound has been extensively evaluated against a wide array of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various dermatophytes, yeasts, and molds. MIC values are presented as ranges, MIC50 (the concentration that inhibits 50% of the isolates), and MIC90 (the concentration that inhibits 90% of the isolates).

Dermatophytes

This compound demonstrates potent activity against dermatophytes, the fungi responsible for common cutaneous infections.

| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 22 | 0.125 - 2.0 | 0.5 | 1.0 | [5] |

| Trichophyton mentagrophytes | 7 | 0.25 - 1.0 | 0.5 | 1.0 | [5] |

| Trichophyton mentagrophytes | 1 | 0.63 | - | - | [6][7][8][9] |

| Epidermophyton floccosum | 7 | 0.25 - 0.5 | 0.25 | 0.5 | [5] |

| Microsporum canis | 1 | - | - | - | [10] |

Yeasts

This compound exhibits a broad spectrum of activity against various yeast species, including clinically important Candida and Malassezia species.

| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | - | - | - | - | [11][12][13][14] |

| Candida glabrata (Torulopsis glabrata) | 166 | ≤0.03 - >16 | 0.5 | 4.0 | [2][15] |

| Candida parapsilosis | - | - | - | - | [16][17][18] |

| Malassezia furfur | 30 | <0.06 - 1.0 | 0.06 | - | [1] |

| Malassezia furfur | 23 | - | 8.1 (Geometric Mean) | - | [19] |

Molds

The in vitro activity of this compound against various molds is an area of ongoing research.

| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus niger | - | - | - | - | [20][21][22] |

| Aspergillus fumigatus | - | - | - | - | [23] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for this purpose.

Broth Microdilution Method (CLSI M38-A2)

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[24][25][26][27]

1. Inoculum Preparation:

-

Fungal isolates are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation.

-

A suspension of conidia or sporangiospores is prepared in sterile saline containing a wetting agent (e.g., Tween 80).

-

The suspension is adjusted spectrophotometrically to a specific transmittance, which is then correlated to a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

2. Antifungal Agent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial twofold dilutions of this compound are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

-

The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.

4. Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control well.

Workflow for CLSI M38-A2 Broth Microdilution Method.

EUCAST E.Def 11.0 Method for Dermatophytes

The EUCAST E.Def 11.0 provides a specific method for the antifungal susceptibility testing of microconidia-forming dermatophytes.[28][29][30][31][32]

1. Inoculum Preparation:

-

Dermatophyte isolates are cultured on a selective medium.

-

A suspension of microconidia is prepared, and the concentration is adjusted using a spectrophotometer to achieve a final inoculum size of 1-5 x 105 CFU/mL.

2. Antifungal Agent Preparation:

-

This compound is dissolved and serially diluted in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.

3. Inoculation and Incubation:

-

The adjusted fungal inoculum is added to the wells of the microtiter plate.

-

The plates are incubated at 28-30°C for 4-7 days.

4. Endpoint Determination:

-

The MIC is determined spectrophotometrically as the lowest concentration of this compound that causes a 50% reduction in absorbance compared to the growth control.

Workflow for EUCAST E.Def 11.0 Method for Dermatophytes.

Conclusion

This compound possesses a broad in vitro antifungal spectrum, demonstrating potent activity against a wide range of clinically relevant dermatophytes, yeasts, and molds. Its unique dual mechanism of action, inhibiting two key enzymes in the ergosterol biosynthesis pathway, contributes to its efficacy. Standardized susceptibility testing methods, such as those provided by CLSI and EUCAST, are essential for accurately determining the in vitro activity of this compound and for guiding its clinical application. Further research is warranted to expand the quantitative MIC database for a broader array of fungal species and to correlate in vitro susceptibility with clinical outcomes.

References

- 1. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimycotic efficacy of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its antimicrobial activity and therapeutic use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of this compound on the Structure of Trichophyton mentagrophytes (1984) | M. Osumi | 24 Citations [scispace.com]

- 7. karger.com [karger.com]

- 8. karger.com [karger.com]

- 9. The effect of this compound on the structure of Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral itraconazole versus topical this compound treatment in experimental dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitivity of White and Opaque Candida albicans Cells to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An evaluation of the antifungal effect of this compound on Torulopsis glabrata and Candida albicans under various in vitro test conditions [pubmed.ncbi.nlm.nih.gov]

- 13. Candida albicans Adhesion to and Invasion and Damage of Vaginal Epithelial Cells: Stage-Specific Inhibition by Clotrimazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microscopic studies of Candida albicans and Torulopsis glabrata after in vitro treatment with this compound. Light and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in vitro activity and its azole-parallel resistance in clinical yeast isolates | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]

- 16. Potential of this compound for direct lethal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Candida parapsilosis, an Emerging Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Prevalence and Antifungal Susceptibility of Candida parapsilosis Species Complex in Eastern China: A 15-Year Retrospective Study by ECIFIG [frontiersin.org]

- 19. The anti-Malassezia furfur activity in vitro and in experimental dermatitis of six imidazole antifungal agents: this compound, clotrimazole, flutrimazole, ketoconazole, miconazole and sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cryptic Species and Azole Resistance in the Aspergillus niger Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aspergillus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 24. njccwei.com [njccwei.com]

- 25. webstore.ansi.org [webstore.ansi.org]

- 26. scribd.com [scribd.com]

- 27. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 28. iris.hi.is [iris.hi.is]

- 29. research.regionh.dk [research.regionh.dk]

- 30. EUCAST: AST of Dermatophytes [eucast.org]

- 31. researchgate.net [researchgate.net]

- 32. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifonazole: A Comprehensive Technical Review of its Aromatase Inhibition Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifonazole, an imidazole (B134444) antifungal agent, has demonstrated significant potential as an inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. This technical guide provides an in-depth analysis of the existing preclinical evidence for this compound's aromatase-inhibiting properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows. While in vitro studies have established a clear mechanism of action and inhibitory potency, a notable gap exists in the literature regarding in vivo and clinical evaluation of this compound for indications related to estrogen deprivation, such as hormone-receptor-positive breast cancer. This guide aims to consolidate the current knowledge and provide a foundation for future research in this promising area.

Introduction

Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens.[1] Its inhibition is a clinically validated strategy for the treatment of estrogen-receptor-positive (ER+) breast cancer in postmenopausal women.[2][3] Several non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), are currently in clinical use.[4][5] this compound, a widely used topical antifungal medication, belongs to the azole class of compounds, many of which are known to interact with cytochrome P450 enzymes.[2][3][6] This shared mechanistic feature has led to the investigation of this compound as a potential human aromatase inhibitor. This document serves as a technical guide to the current understanding of this compound's activity against aromatase.

Quantitative Inhibition Data

In vitro studies have quantified the inhibitory potency of this compound against human aromatase. The following tables summarize the key inhibition constants in comparison to the well-established aromatase inhibitor, letrozole.

| Compound | IC50 (nM) | Source |

| This compound | 270 | [2][3] |

| Letrozole | 10 | [2][3] |

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Letrozole against Human Placental Aromatase.

| Compound | Ki (nM) | Mode of Inhibition | Source |

| This compound | 68 | Mixed or Competitive | [2][3][7] |

| Letrozole | 13 | Non-competitive or Mixed | [2][3][7] |

Table 2: Inhibition Constant (Ki) and Mode of Inhibition for this compound and Letrozole.

Mechanism of Action

This compound's inhibitory effect on aromatase is attributed to its interaction with the heme group of the cytochrome P450 enzyme.[5] Kinetic analyses suggest a mixed or competitive mode of inhibition, indicating that this compound may bind to either the free enzyme or the enzyme-substrate complex.[2][3][7] This is in contrast to some other non-steroidal aromatase inhibitors which exhibit non-competitive inhibition.[2][3][7] The structural basis for this interaction is thought to involve the nitrogen atom of the imidazole ring coordinating with the heme iron, thereby blocking the enzyme's catalytic activity.

Signaling Pathway of Aromatase Action

Caption: Simplified signaling pathway of estrogen production via aromatase and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the aromatase inhibitory potential of compounds like this compound.

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a widely accepted method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate to an estrogen.[8][9][10]

a) Materials and Reagents:

-

Human recombinant aromatase (CYP19A1) or human placental microsomes[8][10]

-

[1β-³H]-Androstenedione (substrate)[8]

-

NADPH (cofactor)[8]

-

This compound (test compound)

-

Letrozole (positive control)

-

Assay Buffer (e.g., phosphate (B84403) buffer)

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

b) Experimental Procedure:

-

Prepare serial dilutions of this compound and letrozole in the assay buffer.

-

In a reaction tube, combine the human recombinant aromatase or placental microsomes, NADPH, and the test compound (this compound or letrozole) or vehicle control.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding a stop solution (e.g., an organic solvent like chloroform).

-

Separate the unreacted substrate from the aqueous phase containing the released [³H]₂O by adding dextran-coated charcoal, which binds the steroids.

-

Centrifuge the mixture to pellet the charcoal.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Aromatase Inhibition Assay

Caption: Workflow for the in vitro tritiated water release aromatase inhibition assay.

Cell-Based Aromatase Inhibition Assay (MCF-7 Cell Proliferation)

This assay assesses the ability of a compound to inhibit aromatase in a cellular context, leading to a reduction in the proliferation of estrogen-dependent breast cancer cells.[11][12]

a) Materials and Reagents:

-

MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)[11]

-

Cell culture medium (e.g., MEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)[11]

-

Testosterone (aromatase substrate)[12]

-

This compound (test compound)

-

Letrozole (positive control)

-

Microplate reader

b) Experimental Procedure:

-

Seed MCF-7aro cells in a 96-well plate and allow them to adhere.

-

Replace the growth medium with charcoal-stripped medium to create a steroid-depleted environment.

-

Treat the cells with serial dilutions of this compound or letrozole in the presence of a fixed concentration of testosterone. Include appropriate controls (vehicle, testosterone alone, no testosterone).

-

Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 5-7 days).

-

Add the cell proliferation reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the testosterone-only control.

-

Determine the IC50 value for the inhibition of cell proliferation.

Experimental Workflow for Cell-Based Proliferation Assay

Caption: Workflow for the MCF-7aro cell-based aromatase inhibition and proliferation assay.

In Vivo and Clinical Data

A thorough review of the scientific literature reveals a significant lack of in vivo and clinical studies specifically investigating this compound as an aromatase inhibitor for therapeutic purposes. While some studies have examined the endocrine-disrupting effects of azole antifungals as a class in animal models, data specific to this compound's impact on circulating estrogen levels or its efficacy in estrogen-dependent disease models are not available.[15][16][17] One case report has associated high-dose this compound administration during early pregnancy with severe limb reduction defects in a newborn, which could suggest endocrine disruption, but this is not conclusive evidence from a controlled study.[18]

The existing in vivo and clinical trial data for aromatase inhibitors are predominantly for approved drugs like letrozole and anastrozole in the context of breast cancer treatment.[19][20][21] These studies utilize xenograft models of estrogen-dependent tumors in ovariectomized, immunodeficient mice to assess anti-tumor efficacy.[19][20][21]

Discussion and Future Directions

The in vitro data strongly support the characterization of this compound as a potent inhibitor of human aromatase. Its IC50 and Ki values are within a range that suggests potential physiological relevance. However, the absence of in vivo and clinical data represents a major hurdle in assessing its true therapeutic potential.

Future research should focus on:

-

In vivo animal studies: Evaluating the effect of systemic this compound administration on circulating estrogen levels and uterine weight in female animal models.

-

Efficacy in preclinical cancer models: Testing the anti-tumor activity of this compound in xenograft models of estrogen-receptor-positive breast cancer.[19][20][21]

-